

# solubility and stability of 2,6-Dibromo-4-iodopyridine

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## Compound of Interest

Compound Name: 2,6-Dibromo-4-iodopyridine

Cat. No.: B1401611

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An In-Depth Technical Guide to the Solubility and Stability of **2,6-Dibromo-4-iodopyridine**

## Introduction

**2,6-Dibromo-4-iodopyridine** is a polyhalogenated heterocyclic compound of significant interest to the pharmaceutical and materials science industries. As a synthetic intermediate, its utility is defined by the differential reactivity of its halogen substituents, with the carbon-iodine bond being substantially more labile towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bonds. This regioselectivity allows for the precise and sequential introduction of diverse functionalities at the C4 and C2/C6 positions, making it an invaluable building block for constructing complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core physicochemical properties of **2,6-Dibromo-4-iodopyridine**, with a specific focus on its solubility profile and chemical stability. Understanding these parameters is paramount for designing robust synthetic routes, developing stable formulations, and ensuring the integrity of the compound during storage and handling. The protocols and insights presented herein are grounded in established analytical principles and data from analogous structures, providing a framework for its effective application in a laboratory setting.

## Physicochemical Properties

The fundamental physical and chemical properties of a compound govern its behavior in various systems. For **2,6-Dibromo-4-iodopyridine**, these properties provide the initial clues to its solubility and stability characteristics. The high molecular weight and presence of three halogen atoms suggest a dense, solid material with low volatility. The melting point indicates decomposition, a critical factor for thermal stability considerations.<sup>[1]</sup>

Property	Value	Reference(s)
IUPAC Name	2,6-dibromo-4-iodopyridine	<sup>[2]</sup>
CAS Number	1160184-14-4	<sup>[2]</sup> <sup>[3]</sup>
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Br <sub>2</sub> IN	<sup>[1]</sup> <sup>[2]</sup>
Molecular Weight	362.79 g/mol	<sup>[1]</sup> <sup>[2]</sup>
Appearance	Solid (form may vary)	-
Melting Point	180.7-181.6 °C (decomposes)	<sup>[1]</sup>
Boiling Point	343.1 ± 42.0 °C (Predicted)	<sup>[1]</sup>
Density	2.646 ± 0.06 g/cm <sup>3</sup> (Predicted)	<sup>[1]</sup>
SMILES	<chem>C1=C(C=C(N=C1Br)Br)I</chem>	<sup>[2]</sup> <sup>[3]</sup>
InChIKey	RPLWQERFYBEHLW-UHFFFAOYSA-N	<sup>[2]</sup> <sup>[3]</sup>

## Solubility Profile

A quantitative understanding of solubility is crucial for reaction setup, purification, and formulation development. While explicit quantitative data for **2,6-Dibromo-4-iodopyridine** is not widely published, its structural characteristics—a largely nonpolar aromatic core with three halogen substituents—allow for a well-grounded, inferred solubility profile. The molecule's low polarity suggests poor solubility in aqueous media and increasing solubility in organic solvents of decreasing polarity.

## Inferred Solubility

The following table provides a qualitative and inferred solubility profile in common laboratory solvents. This profile is based on the principle of "like dissolves like" and data from structurally similar compounds like 2-bromo-4-iodopyridine.<sup>[4]</sup><sup>[5]</sup>

Solvent Class	Solvent Example	Inferred Solubility	Rationale
Polar Protic	Water	Insoluble / Very Low	The molecule is highly hydrophobic and lacks significant hydrogen bonding capacity.
Methanol, Ethanol	Moderate	The alkyl portion of the alcohol can solvate the molecule, but polarity is a limiting factor.	
Polar Aprotic	Acetonitrile (ACN)	Moderate to High	Good dipole-dipole interactions can facilitate solvation.
Dimethylformamide (DMF)	High	Highly effective polar aprotic solvent for a wide range of organic compounds.	
Dimethyl Sulfoxide (DMSO)	High	Strong solubilizing power for many recalcitrant organic molecules.	
Nonpolar	Dichloromethane (DCM)	High	Effective at dissolving nonpolar and moderately polar organic solids.
Tetrahydrofuran (THF)	High	Excellent solvent for halogenated aromatics.	
Toluene, Hexanes	Moderate to Low	Solvation is possible, but the slight polarity of the pyridine ring may limit high solubility.	

## Experimental Protocol for Solubility Determination (Shake-Flask Method)

To move beyond inference to quantitative data, the shake-flask method followed by HPLC quantification is the gold standard. This protocol is designed to be a self-validating system, ensuring that a true equilibrium saturation is achieved and measured accurately.

Objective: To determine the equilibrium solubility of **2,6-Dibromo-4-iodopyridine** in a selected solvent at a controlled temperature (e.g., 25 °C).

Materials:

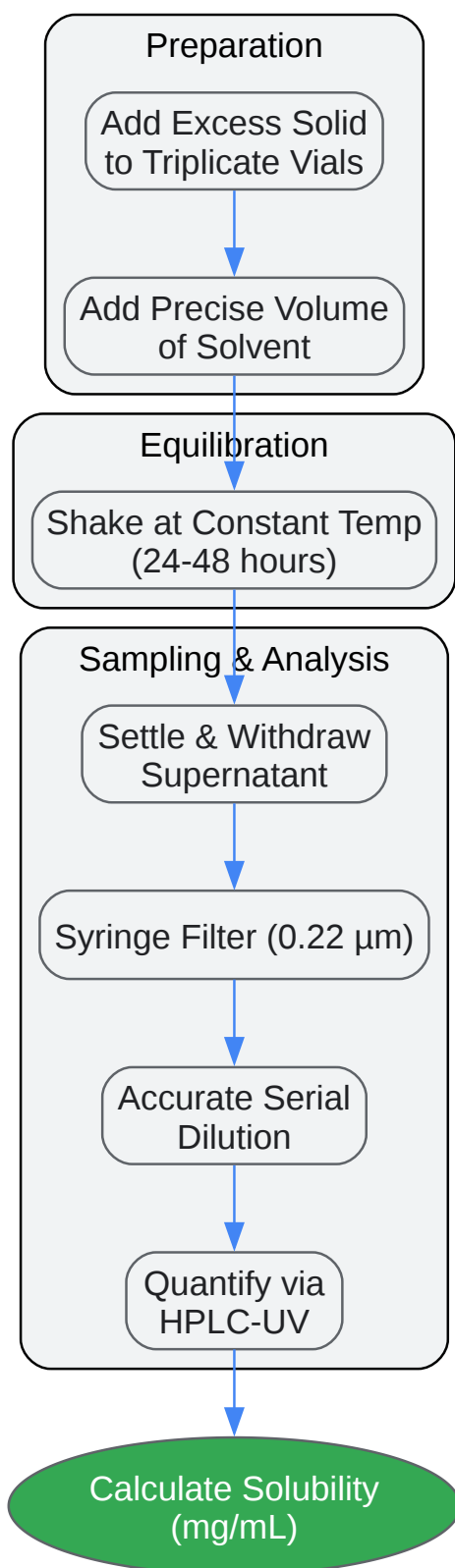
- **2,6-Dibromo-4-iodopyridine** (solid)
- Selected solvents (HPLC grade)
- 20 mL glass vials with PTFE-lined screw caps
- Orbital shaker with temperature control
- Analytical balance
- Centrifuge
- Volumetric flasks and pipettes
- Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)
- Validated HPLC-UV analytical method

Methodology:

- Preparation: Add an excess amount of solid **2,6-Dibromo-4-iodopyridine** to triplicate vials for each solvent. The key to this method is ensuring a visible excess of solid remains at the end of the experiment, confirming that the solution is saturated.
- Solvent Addition: Accurately add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.

- **Equilibration:** Seal the vials tightly and place them in an orbital shaker set to a constant temperature (25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 to 48 hours. A preliminary time-point study can confirm when equilibrium is reached (i.e., when the concentration in solution no longer increases).
- **Sample Preparation:** After equilibration, allow the vials to stand undisturbed at the set temperature for 2-4 hours to let the excess solid settle.
- **Filtration:** Carefully withdraw a sample from the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first portion of the filtrate (to saturate the filter membrane) before collecting a clear sample into a clean vial. This step is critical to remove all undissolved solids.
- **Dilution:** Accurately perform a serial dilution of the filtered supernatant with a suitable solvent (typically the mobile phase of the HPLC method) to bring the analyte concentration into the pre-determined linear range of the HPLC calibration curve.
- **Quantification:** Analyze the diluted samples using a validated HPLC-UV method. A robust method will have established linearity, accuracy, and precision.
- **Calculation:** Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent (e.g., in mg/mL) by applying the dilution factor.

## Workflow for Solubility Determination



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Caption: Workflow for the experimental determination of solubility.

## Chemical Stability and Degradation

The stability of **2,6-Dibromo-4-iodopyridine** is a critical parameter for its storage and use. As with many polyhalogenated aromatics, the primary concerns are sensitivity to light, heat, and potentially hydrolysis under extreme pH conditions.<sup>[4]</sup>

Condition	Stability Concern	Recommended Handling & Storage
Light	High Sensitivity. Photodegradation is a known pathway for halopyridines, potentially leading to dehalogenation or ring cleavage. <sup>[6]</sup> Discoloration may occur.	Store in amber vials or protect from light with aluminum foil. Conduct manipulations in a dimly lit area where possible. <sup>[4]</sup>
Air/Oxidation	Moderate Sensitivity. While not acutely unstable, long-term exposure to atmospheric oxygen can lead to oxidative degradation, especially in solution.	Store solids under an inert atmosphere (e.g., Argon or Nitrogen). Use degassed solvents for reactions. <sup>[4]</sup>
Temperature	Decomposes at Melting Point. The compound decomposes upon melting, indicating thermal lability at elevated temperatures. <sup>[1]</sup>	Store refrigerated at 2-8 °C for long-term stability. <sup>[7]</sup> Avoid prolonged heating.
Hydrolysis	Generally Stable. Expected to be stable in neutral aqueous conditions. Susceptibility to hydrolysis may increase under strongly acidic or basic conditions, where nucleophilic substitution of the halogens could occur.	Avoid exposure to strong acids and bases, especially at elevated temperatures.

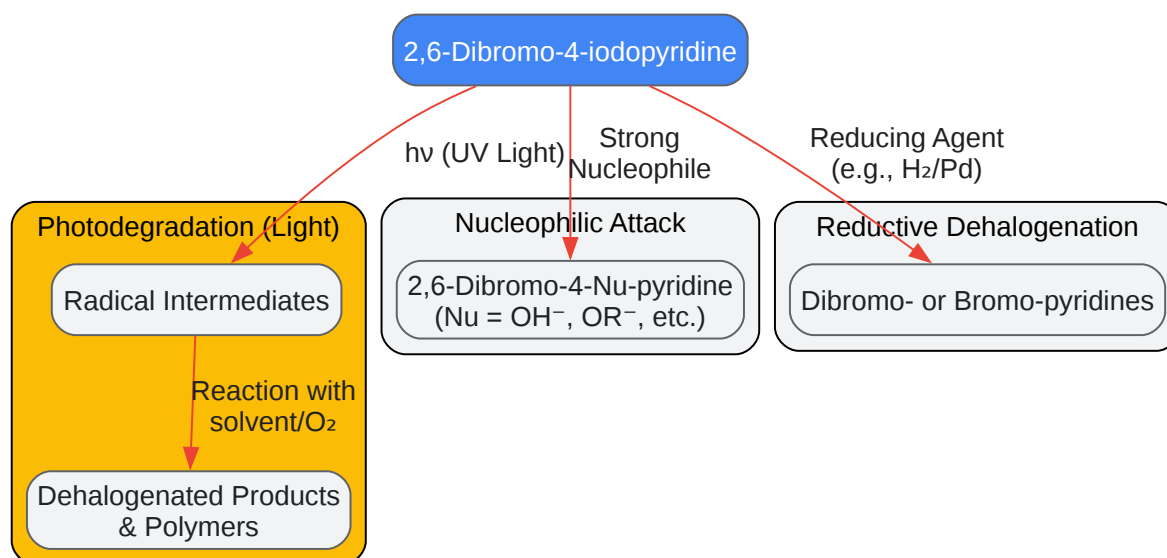


## Potential Degradation Pathways

The degradation of halogenated pyridines can proceed through several mechanisms. The C-I bond is the most likely site of initial reaction due to its lower bond dissociation energy compared to the C-Br bonds.

- **Photodegradation:** Absorption of UV light can promote the homolytic cleavage of the C-I or C-Br bonds, generating radical intermediates. These radicals can then react with solvents or other molecules, leading to a cascade of products or polymerization.
- **Nucleophilic Substitution:** Under certain conditions (e.g., presence of strong nucleophiles, basic pH), the halogen atoms can be displaced. The iodine at the C4 position is the most probable leaving group.
- **Reductive Dehalogenation:** In the presence of reducing agents or certain catalysts, the halogens can be replaced by hydrogen atoms.
- **Microbial Degradation:** While less of a concern in a controlled lab setting, halogenated pyridines are known to be susceptible to microbial degradation in the environment, often involving hydroxylation and ring cleavage.<sup>[8][9]</sup>

## Diagram of Potential Degradation Pathways



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Caption: Potential degradation pathways for **2,6-Dibromo-4-iodopyridine**.

## Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are essential in drug development to understand degradation pathways and to develop stability-indicating analytical methods. This protocol outlines a systematic approach to evaluating the stability of **2,6-Dibromo-4-iodopyridine** under various stress conditions.

**Objective:** To identify the degradation products and degradation pathways of **2,6-Dibromo-4-iodopyridine** under hydrolytic, oxidative, photolytic, and thermal stress.

**Analytical Prerequisite:** A validated stability-indicating HPLC method is required. This method must be able to resolve the parent peak from all potential degradation products and impurities. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.<sup>[10]</sup>

#### Methodology:

- Stock Solution Preparation: Prepare a stock solution of **2,6-Dibromo-4-iodopyridine** in a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).
- Hydrolytic Stress (Acid, Base, Neutral):
  - Acid: Mix the stock solution with 1 M HCl.
  - Base: Mix the stock solution with 1 M NaOH.
  - Neutral: Mix the stock solution with purified water.
  - Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60 °C).
  - Analyze samples at various time points (e.g., 0, 2, 6, 24, 48 hours).
  - Before injection into the HPLC, neutralize the acidic and basic samples to prevent column damage.
- Oxidative Stress:
  - Mix the stock solution with a solution of 3-6% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).
  - Store the solution at room temperature and analyze at the same time points as the hydrolytic study.
- Photolytic Stress (ICH Q1B):[\[4\]](#)
  - Expose both the solid compound and a solution (in a photostable solvent like acetonitrile) to a light source conforming to ICH Q1B guidelines. This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
  - A parallel set of "dark" control samples, wrapped in aluminum foil, must be stored under the same temperature conditions.

- Analyze the light-exposed and dark control samples after the exposure period.
- Thermal Stress (Solid State):
  - Place the solid compound in a controlled temperature oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 7 days).
  - Analyze the sample by dissolving a known quantity and comparing it to a control sample stored at the recommended 2-8 °C.
- Data Evaluation:
  - For each condition, calculate the percentage of degradation by comparing the parent peak area to the initial (T=0) or control sample.
  - Analyze the chromatograms for the appearance of new peaks (degradation products).
  - If coupled with a mass spectrometer (LC-MS), tentative identification of degradation products can be performed.

## Conclusion

**2,6-Dibromo-4-iodopyridine** is a pivotal synthetic intermediate whose effective use hinges on a thorough understanding of its solubility and stability. While it exhibits high solubility in common polar aprotic and nonpolar organic solvents, its aqueous solubility is minimal. The compound is notably sensitive to light and thermally labile, decomposing at its melting point. These characteristics necessitate careful storage and handling, specifically refrigeration (2-8 °C) under an inert atmosphere and protection from light. By employing the robust analytical protocols detailed in this guide, researchers can quantify its solubility in specific systems and proactively manage its stability, ensuring the integrity of experimental outcomes and the quality of resulting materials.

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